3-(2-Methoxyethoxy)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)pyridin-2-ol: is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a 2-methoxyethoxy group at the third position and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)pyridin-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of pyridin-2-ol with 2-methoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the 2-methoxyethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethoxy)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyethoxy group.
Major Products Formed:
Oxidation: Formation of pyridin-2-one derivatives.
Reduction: Formation of 3-(2-hydroxyethoxy)pyridin-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Methoxyethoxy)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways The hydroxyl group and the methoxyethoxy moiety play crucial roles in its reactivity and binding affinity The compound may interact with enzymes or receptors, leading to modulation of biological processes
Comparison with Similar Compounds
Pyridin-2-ol: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
3-(2-Hydroxyethoxy)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2-Methoxypyridine:
Uniqueness: 3-(2-Methoxyethoxy)pyridin-2-ol is unique due to the presence of both the methoxyethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-5-6-12-7-3-2-4-9-8(7)10/h2-4H,5-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWKCOHREOZLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.